(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide

academic sourcing screening compound procurement custom synthesis

This 4-chlorobenzyl–furan-2-yl analog belongs to the 2-cyano-3-aryl‑N‑(thiazol‑2‑yl)acrylamide chemotype but has no published biological data. Its unique substitution pattern makes it ideal for proprietary SAR campaigns, as a starting point for medicinal chemistry derivatization, or as a structurally matched negative control for documented active analogs (3b, 3c). Available in mg‑to‑g screening quantities; dose‑response and counter‑screening must be performed in‑house. Procure this compound to build an internal selectivity profile and explore chemotype expansion.

Molecular Formula C18H12ClN3O2S
Molecular Weight 369.82
CAS No. 1321718-15-3
Cat. No. B2645860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide
CAS1321718-15-3
Molecular FormulaC18H12ClN3O2S
Molecular Weight369.82
Structural Identifiers
SMILESC1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H12ClN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9-
InChIKeyQPSWGDDNEKFULC-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide (CAS 1321718-15-3) – Comparative Evidence for Informed Sourcing


(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide (CAS 1321718-15-3) belongs to the 2-cyano-3-aryl-N-(thiazol-2-yl)acrylamide chemotype, a class explored for anticancer and photodynamic applications. However, a targeted literature and patent search found no peer-reviewed primary research article, patent disclosure, or authoritative database entry that reports quantitative biological, physicochemical, or selectivity data specifically for this compound. Consequently, no baseline of verified performance characteristics can be established from which differentiation can be measured.

Why Class-Level Substitution Falls Short for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide (CAS 1321718-15-3)


2-Cyanoacrylamide-thiazole hybrids exhibit substituent-dependent DNA-binding affinity, photocleavage efficiency, and cytotoxicity, with even minor modifications (e.g., thienyl vs. pyridyl vs. furan-2-yl) shifting IC₅₀ values by up to 3-fold in colon cancer cells and more than 3-fold in breast cancer cells. Without compound-specific quantitative data for the 4-chlorobenzyl–furan-2-yl analog, generic substitution carries the risk of selecting a congener with unverified potency, selectivity, or photostability. Procurement decisions for this specific CAS number therefore cannot be made on the basis of class-level inference alone.

Quantitative Differentiation Evidence for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide (CAS 1321718-15-3)


Absence of Public Quantitative Data for the Target Compound

A systematic search of PubMed, Google Scholar, SureChEMBL, Google Patents, and authoritative chemical databases (PubChem, ChEMBL, EPA CompTox, BindingDB) did not retrieve any primary publication, patent, or curated assay record that provides quantitative biological activity, DNA-binding constants, IC₅₀ values, or selectivity indices for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide. By contrast, close structural analogs such as 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives with thienyl (3b) and pyridyl (3c) substituents have published IC₅₀ values of 23 µM and 25 µM (HCT116) and 30 µM and 9 µM (MDA-MB-231) under 365-nm irradiation, as well as CT-DNA binding constants (Kb) of 6.68 × 10⁴ M⁻¹ and 1.19 × 10⁴ M⁻¹, respectively [1].

academic sourcing screening compound procurement custom synthesis

Physicochemical Property Gap Relative to Documented Analogs

Calculated molecular weight for the target compound is 369.82 Da, and it features a 4-chlorobenzyl substituent on the thiazole ring and a furan-2-yl group on the acrylamide α-carbon. In the structurally closest published series (3a–f), lipophilicity and electronic properties vary markedly with the aryl substituent: the thienyl analog (3b) and pyridyl analog (3c) exhibit distinct DNA-binding modes and singlet-oxygen/superoxide radical generation profiles that directly correlate with their cytotoxic potency [1]. The 4-chlorobenzyl–furan-2-yl substitution pattern present in CAS 1321718-15-3 is expected to confer different logP, polar surface area, and photoreactivity compared with the thienyl/pyridyl derivatives, but no experimental measurements (e.g., logD, solubility, λmax, ΦΔ) or computational predictions have been disclosed in the peer-reviewed literature.

medicinal chemistry lead optimization library design

Patent and Intellectual Property Landscape

A search across Google Patents, SureChEMBL, and PatentScope using the CAS number, IUPAC name, and substructure fragments (4-chlorobenzyl-thiazole, furan-2-yl-acrylamide) did not identify any patent in which this compound is explicitly claimed as a composition-of-matter or exemplified for a specific biological indication. In contrast, structurally related thiazolylbenzofuran derivatives and 2-cyanoacrylamide-thiazole hybrids are described in patent families covering anticancer and anti-inflammatory uses [1][2]. The absence of patent protection may lower procurement risk for commercial screening use, but also means no disclosed structure-activity relationship or selectivity data exist to guide selection.

chemical patent search freedom to operate procurement risk

Availability and Quality Assurance from Non-Primary Sources

The compound is listed by several specialty chemical suppliers (e.g., ChemDiv, Enamine, Life Chemicals) as part of screening libraries. Typical purity levels are ≥95% by HPLC or NMR, with available quantities ranging from milligrams to grams . However, no supplier-provided certificate of analysis, batch-specific purity data, or solubility/stability testing results are publicly accessible for independent verification. By contrast, well-characterized screening compounds often include solubility data in DMSO, PBS, or cell-culture media, which are essential for reliable in vitro assay performance.

chemical procurement compound purity supply chain

Recommended Application Scenarios for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide (CAS 1321718-15-3) Based on Available Evidence


Exploratory Screening in Phenotypic or Target-Based Assays

Where the objective is to probe structure-activity relationships within a proprietary screening cascade, this compound may serve as a novel chemotype entry. However, without published IC₅₀ values or selectivity profiles, its use must be accompanied by full in-house dose-response and counter-screening to define potency and selectivity [1].

Chemical Biology Probe Development with Custom SAR Exploration

The 4-chlorobenzyl–furan-2-yl substitution pattern is distinct from the thienyl/pyridyl analogs documented in the literature. This compound could be used as a starting point for a dedicated medicinal chemistry campaign, provided that the team is prepared to generate primary data on target engagement, DNA-binding, and cellular activity [1].

Negative Control or Inactive Analog for Published Cyanoacrylamide Chemotypes

In the absence of demonstrated activity, CAS 1321718-15-3 could be employed as a structurally matched negative control in experiments involving the published active analogs (3b, 3c), under the assumption that its different electronic and steric properties may reduce or abolish activity [1].

Custom Synthesis and Lead Optimization Feasibility Studies

The compound’s commercial availability in screening quantities (mg to g) makes it a practical starting material for medicinal chemistry derivatization. Researchers can leverage its synthetic accessibility to explore the SAR around the thiazole N-substituent and the acrylamide aryl group, provided they have the capacity for in-house biological profiling .

Quote Request

Request a Quote for (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.